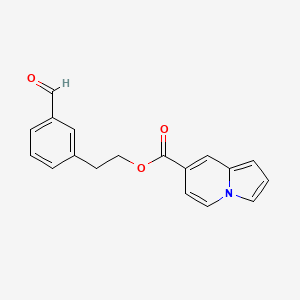

3-Formylphenethyl indolizine-7-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

2-(3-formylphenyl)ethyl indolizine-7-carboxylate |

InChI |

InChI=1S/C18H15NO3/c20-13-15-4-1-3-14(11-15)7-10-22-18(21)16-6-9-19-8-2-5-17(19)12-16/h1-6,8-9,11-13H,7,10H2 |

InChI Key |

NDYSQACGVQNHGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CCOC(=O)C2=CC3=CC=CN3C=C2 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 Formylphenethyl Indolizine 7 Carboxylate

Reactions Involving the C3-Formyl Group

The aldehyde functionality at the C3 position is a versatile handle for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the C3-formyl group is susceptible to attack by a wide array of nucleophiles. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the C3-aldehyde into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Wittig Reactions on Aldehydes

| Aldehyde Reactant | Wittig Reagent | Product | Alkene Geometry |

| Benzaldehyde | Methylenetriphenylphosphorane | Styrene | N/A |

| Cyclohexanecarboxaldehyde | (Triphenylphosphoranylidene)acetonitrile | 2-Cyclohexylideneacetonitrile | (E)-isomer favored |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | trans-9-(2-Phenylethenyl)anthracene | (E)-isomer |

Knoevenagel Condensation: This condensation reaction occurs between the C3-aldehyde and a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net This reaction is instrumental in the synthesis of α,β-unsaturated systems. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. researchgate.net

Table 2: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

| o-Vanillin | Dimethyl malonate | Piperidine acetate (B1210297) / Li₂SO₄ | Dimethyl 2-(2-hydroxy-3-methoxybenzylidene)malonate |

| Salicylaldehyde | Ethyl acetoacetate | Glycine | Ethyl 2-acetyl-3-(2-hydroxyphenyl)acrylate |

Other nucleophilic additions to the C3-formyl group can lead to the formation of cyanohydrins (with cyanide ions), hemiacetals and acetals (with alcohols), and imines (with primary amines). researchgate.netmasterorganicchemistry.com

Oxidation and Reduction Chemistry of the Aldehyde Functionality

Oxidation: The C3-formyl group can be readily oxidized to a carboxylic acid. libretexts.org Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and nitric acid (HNO₃). libretexts.org Milder and more selective methods, such as the use of pyridinium (B92312) chlorochromate (PCC) with an co-oxidant, can also be employed. researchgate.net

Reduction: The aldehyde can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆) are effective for this conversion. researchgate.net Sodium borohydride (B1222165) (NaBH₄), a milder reagent, is also capable of reducing aldehydes to alcohols. researchgate.net A direct partial reduction to an aldehyde is not typically feasible. researchgate.net

Reactions at the C7-Carboxylate Ester Linkage

The phenethyl ester at the C7 position can undergo reactions typical of carboxylic acid esters, primarily involving nucleophilic acyl substitution.

Hydrolytic and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group and the electronic nature of the indolizine (B1195054) ring.

Transesterification: This process involves the conversion of the phenethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. Dibutyltin oxide has been reported as a versatile catalyst for transesterification under mild conditions. researchgate.net

Modifications of the Phenethyl Ester Moiety

While reactions directly modifying the phenethyl group without affecting the ester linkage are less common, potential transformations could include electrophilic aromatic substitution on the phenyl ring of the phenethyl group, provided the conditions are controlled to avoid reaction with the more electron-rich indolizine nucleus.

Electrophilic Aromatic Substitution and C-H Functionalization on the Indolizine Nucleusbeilstein-journals.org

The indolizine ring is an electron-rich aromatic system and is therefore susceptible to electrophilic attack. The position of substitution is influenced by the electronic effects of the existing substituents. The C3-formyl and C7-carboxylate groups are electron-withdrawing, which generally deactivates the ring towards electrophilic substitution. However, the inherent reactivity of the indolizine nucleus, particularly at the C1 and C3 positions, still allows for such reactions. chim.itjbclinpharm.org

In the context of modern synthetic methods, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various substituents onto the indolizine core. acs.orgrsc.orgnih.govrsc.org For indoles bearing a directing group at the C3 position, such as an aldehyde, Pd(II)-catalyzed C-H arylation with aryl iodides has been shown to favor functionalization at the C4 position. nih.govnih.gov This regioselectivity is attributed to the formation of a palladacycle intermediate. nih.govnih.gov It is plausible that 3-Formylphenethyl indolizine-7-carboxylate would exhibit similar reactivity, allowing for selective C-H functionalization.

Transition Metal-Catalyzed Reactions of Functionalized Indolizines (e.g., Cross-Couplings)

The indolizine nucleus is amenable to various transition metal-catalyzed reactions, which allow for the introduction of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct experimental data on this compound is limited in publicly accessible literature, the reactivity of similarly functionalized indolizine-7-carboxylates and other substituted indolizines provides a strong basis for predicting its chemical behavior in cross-coupling reactions.

Palladium- and copper-catalyzed reactions are particularly prevalent for the functionalization of the indolizine core. Halogenated indolizine-7-carboxylates, for instance, are excellent substrates for Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions typically involve the coupling of a haloindolizine with an organoboron reagent, an alkene, or a terminal alkyne, respectively.

For example, the iodocyclization of propargylic acetates can yield 2-iodoindolizine derivatives, which are versatile precursors for a range of cross-coupling reactions. The subsequent Suzuki, Heck, and Sonogashira couplings on these 2-iodoindolizines proceed in excellent yields, demonstrating the feasibility of such transformations on the indolizine core. rsc.org

The following table summarizes representative examples of transition metal-catalyzed cross-coupling reactions on functionalized indolizine systems, illustrating the potential synthetic pathways applicable to derivatives of this compound.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Functionalized Indolizines

| Entry | Indolizine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| 1 | 2-Iodo-1,3-disubstituted indolizine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C | 2-Phenyl-1,3-disubstituted indolizine | 95 |

| 2 | 2-Iodo-1,3-disubstituted indolizine | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 2-Styryl-1,3-disubstituted indolizine | 92 |

| 3 | 2-Iodo-1,3-disubstituted indolizine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-(Phenylethynyl)-1,3-disubstituted indolizine | 96 |

| 4 | Ethyl 7-acetyl-3-(4-bromobenzoyl)indolizine-1-carboxylate | - | K₂CO₃, DMF | Ethyl 7-acetyl-3-(4-bromobenzoyl)-2-substituted indolizine-1-carboxylate | 55-79 |

Data in this table is based on analogous reactions reported in the literature and serves to illustrate the expected reactivity. rsc.orgresearchgate.net

Radical Reactions and Photochemical Transformations of Substituted Indolizines

The unique electronic properties of the indolizine ring also make it a suitable substrate for radical and photochemical reactions. These methods offer alternative and often complementary strategies for the functionalization of the indolizine core, enabling the formation of bonds that can be challenging to construct via conventional ionic pathways.

Radical Reactions:

Photochemical Transformations:

Photochemical reactions, particularly cycloadditions, represent a powerful tool for the construction of novel polycyclic systems containing the indolizine motif. Indolizines can participate as 8π components in [8+2] cycloaddition reactions with suitable dienophiles, such as alkenes and alkynes. These reactions can be promoted by visible light, often in the presence of a photosensitizer. mdpi.com

Visible-light-induced intermolecular [8+2] alkenylation-cyclization of indolizines with alkenes, using Rose Bengal as a photosensitizer, has been shown to produce cyclazine derivatives in good yields. mdpi.com This type of transformation could potentially be applied to the phenethyl side chain of this compound, leading to novel and complex polycyclic structures.

Furthermore, photoinduced ring-opening reactions of indolizines have also been reported. For example, the visible-light-induced successive oxidative ring-opening and borylation of indolizines with NHC-boranes provides a pathway to unsaturated NHC-boryl carboxylates. rsc.org

The table below provides illustrative examples of radical and photochemical reactions involving indolizine derivatives, showcasing the potential reactivity of this compound in such transformations.

Table 2: Examples of Radical and Photochemical Reactions of Substituted Indolizines

| Entry | Reaction Type | Indolizine Substrate | Reagent/Conditions | Product Type | Yield (%) |

| 1 | Radical Cyclization | N-Iodopropyl dihydropyridinone | AIBN, Bu₃SnH | Trifluoromethylated indolizidinone | - |

| 2 | Photochemical [8+2] Cycloaddition | 2-Substituted Indolizine | Alkene, Rose Bengal, TFA, CH₂Cl₂, O₂, blue LED | Cyclazine derivative | 65-85 |

| 3 | Photoinduced Ring-Opening/Borylation | 2-Phenylindolizine | NHC-borane, Rose Bengal, Air, CH₂Cl₂, blue LED | Unsaturated NHC-boryl carboxylate | 56-75 |

Data in this table is based on analogous reactions reported in the literature and serves to illustrate the expected reactivity. mdpi.comrsc.org

Advanced Spectroscopic and Spectrometric Characterization of 3 Formylphenethyl Indolizine 7 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. For 3-Formylphenethyl indolizine-7-carboxylate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would provide a complete picture of the molecular framework.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the indolizine (B1195054) core, the phenethyl substituent, and the formyl group. The protons on the indolizine ring, particularly H-5, H-6, and H-8, are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylate group at the 7-position. researchgate.net The protons of the phenethyl group will likely present as two triplets corresponding to the methylene (B1212753) groups, while the formyl proton should appear as a characteristic singlet at a downfield chemical shift.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the formyl and carboxylate groups, the carbons of the indolizine ring system, and the carbons of the phenethyl moiety. The chemical shifts of the indolizine carbons will be particularly informative for confirming the substitution pattern. researchgate.net

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~7.5 | s | - |

| H-2 | ~7.2 | d | ~7.0 |

| H-5 | ~8.0 | d | ~7.5 |

| H-6 | ~7.0 | t | ~7.5 |

| H-8 | ~8.5 | d | ~7.5 |

| -CH₂- (phenethyl, adjacent to ring) | ~3.1 | t | ~7.0 |

| -CH₂- (phenethyl, adjacent to formyl) | ~3.8 | t | ~7.0 |

| Ar-H (phenethyl) | ~7.3 | m | - |

| -CHO | ~9.8 | s | - |

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (formyl) | ~190 |

| C=O (carboxylate) | ~165 |

| C-1 | ~110 |

| C-2 | ~125 |

| C-3 | ~130 |

| C-5 | ~128 |

| C-6 | ~115 |

| C-7 | ~120 |

| C-8 | ~118 |

| C-8a | ~135 |

| -CH₂- (phenethyl) | ~35, 45 |

| Ar-C (phenethyl) | ~126-140 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is crucial for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would likely be the preferred method to generate the protonated molecule [M+H]⁺.

The high-resolution mass measurement of the molecular ion peak would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would offer valuable structural information. Key fragmentation pathways could involve the cleavage of the ester and the phenethyl side chain. For instance, the loss of the formylphenethyl group or cleavage at the benzylic position would be anticipated fragmentation routes. The fragmentation of the indolizine core itself can also provide confirmatory structural data.

Predicted HRMS Data and Fragmentation:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | Calculated for C₂₀H₁₇NO₃ + H⁺ | Molecular Ion |

| [M-CHO]⁺ | [M+H]⁺ - 29 | Loss of the formyl group |

| [M-CO₂]⁺ | [M+H]⁺ - 44 | Decarboxylation |

| [C₁₈H₁₆NO]⁺ | [M+H]⁺ - CO₂ - H₂ | Further fragmentation |

| [C₉H₉O]⁺ | 133.0653 | Fragment corresponding to the formylphenethyl side chain |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the formyl group, the carboxylate ester, and the aromatic rings.

The most prominent peaks would be the carbonyl stretching vibrations. The formyl C=O stretch is expected to appear at a higher wavenumber compared to the ester C=O stretch due to electronic effects. The aromatic C-H and C=C stretching vibrations from both the indolizine and phenethyl moieties will also be present.

Expected FTIR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| Formyl C=O Stretch | ~1710-1690 | Strong |

| Ester C=O Stretch | ~1725-1705 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch | 1300-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The indolizine ring system is an aromatic chromophore, and its UV-Vis absorption spectrum is expected to exhibit multiple absorption bands.

The position and intensity of these bands are influenced by the nature and position of the substituents. The presence of the carboxylate group at the 7-position and the formylphenethyl group at the 3-position will affect the electronic distribution within the indolizine core, leading to shifts in the absorption maxima (λ_max) compared to the unsubstituted indolizine. The extended conjugation and the presence of carbonyl groups are likely to cause a bathochromic (red) shift in the absorption bands.

Expected UV-Vis Data (in a suitable solvent like ethanol or methanol):

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~250-280 | High |

| π → π | ~320-350 | Medium |

| n → π* | ~380-420 | Low |

Crystallographic Analysis and Solid State Structural Investigations of Indolizine Derivatives

Single Crystal X-Ray Diffraction for Definitive Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of molecular structures in the solid state. nih.gov For a crystalline sample of 3-Formylphenethyl indolizine-7-carboxylate, this technique would provide precise atomic coordinates, bond lengths, and bond angles, thereby confirming its molecular connectivity and stereochemistry.

A hypothetical set of crystallographic data for this compound is presented in the table below, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₀H₁₇NO₃ |

| Formula Weight | 319.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.58 |

| b (Å) | 15.23 |

| c (Å) | 9.87 |

| β (°) | 105.2 |

| Volume (ų) | 1534.7 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.382 |

This table is generated based on typical crystallographic data for organic molecules and is for illustrative purposes.

Conformational Analysis and Torsional Strain Assessment

Torsional strain in the molecule would arise from steric hindrance between the substituents. For instance, the rotation around the C-C bond connecting the phenethyl group to the indolizine (B1195054) core would be influenced by potential interactions between the phenyl ring and the indolizine system. The final conformation adopted in the crystal is a balance between minimizing intramolecular strain and optimizing intermolecular packing interactions.

The table below outlines the principal dihedral angles that would be of interest in a conformational analysis of this molecule.

| Dihedral Angle | Description | Expected Observation |

| C2-C3-C(phenethyl)-C(phenethyl) | Defines the orientation of the phenethyl group relative to the indolizine ring. | A non-coplanar arrangement to minimize steric hindrance. |

| C6-C7-C(carboxylate)-O(carboxylate) | Describes the orientation of the carboxylate group. | Likely to be nearly coplanar with the indolizine ring to maximize conjugation, if sterically permissible. |

| C(indolizine)-C(phenethyl)-C(phenethyl)-C(phenyl) | Determines the rotational position of the terminal phenyl ring. | A staggered conformation is probable to reduce steric clash. |

This table presents a hypothetical conformational analysis based on general principles of organic stereochemistry.

Intermolecular Interactions and Crystal Packing Motifs

The way in which molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability of the crystal structure. For this particular molecule, several types of interactions are anticipated to play a significant role.

The interplay of these interactions would likely lead to the formation of specific packing motifs, such as herringbone or layered structures, which are commonly observed in the crystals of planar aromatic molecules. researchgate.net

Computational and Theoretical Studies on 3 Formylphenethyl Indolizine 7 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 3-Formylphenethyl indolizine-7-carboxylate. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d) to provide a good balance between accuracy and computational cost.

These calculations yield valuable information about the molecule's electronic properties. The distribution of electron density, for instance, reveals the most electron-rich and electron-deficient areas of the molecule. For the indolizine (B1195054) core, which is a π-electron-rich system, electrophilic attacks are generally favored. The presence of an electron-withdrawing formyl group at the 3-position and a carboxylate group at the 7-position is expected to decrease the electron density of the indolizine ring system, thereby influencing its reactivity. Conversely, the phenethyl group is generally considered to be weakly electron-donating.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For indolizine derivatives, theoretical calculations provide insights into how different substituents modulate these frontier orbital energies and, consequently, the electronic and optical properties of the molecule. nih.gov

Illustrative Electronic Properties Data Table

Below is an interactive table showcasing the type of data that would be generated from DFT calculations for this compound. Note: These are representative values for illustrative purposes.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.3 eV |

| Dipole Moment | 4.2 D |

| Electron Affinity | 1.9 eV |

| Ionization Potential | 7.5 eV |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling reaction pathways and identifying transition states, which are the highest energy points along a reaction coordinate. For indolizine derivatives, a common reaction is electrophilic substitution, which preferentially occurs at the C-1 and C-3 positions of the five-membered ring. rsc.org The formyl group at the 3-position of the target molecule is likely introduced via an electrophilic formylation reaction.

To model such a reaction, the geometries of the reactants, intermediates, transition states, and products are optimized. The transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. By locating the transition state, the activation energy of the reaction can be calculated, providing a measure of the reaction rate. For the electrophilic formylation of a phenethyl-substituted indolizine-7-carboxylate, computational modeling would help to determine whether the reaction is more likely to occur at the C-1 or C-3 position by comparing the activation energies for both pathways.

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the assignment of experimental signals.

Infrared (IR) spectroscopy is another technique where computational methods are valuable. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These frequencies correspond to the stretching and bending modes of the various functional groups, such as the carbonyl groups of the formyl and carboxylate moieties, and the aromatic C-H bonds.

The conformational preferences of the molecule, particularly concerning the rotation of the phenethyl and carboxylate groups, can also be explored. By calculating the relative energies of different conformers, the most stable three-dimensional structure of the molecule can be determined.

Illustrative Predicted ¹³C NMR Chemical Shifts

This interactive table presents hypothetical, yet plausible, ¹³C NMR chemical shifts for key carbon atoms in this compound, as would be predicted by GIAO calculations. Note: These are representative values for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Formyl) | 185.0 |

| C (Carboxylate) | 165.0 |

| C3 (Indolizine) | 120.0 |

| C7 (Indolizine) | 130.0 |

| Cα (Phenethyl) | 35.0 |

| Cβ (Phenethyl) | 40.0 |

Quantum Chemical Characterization of Aromaticity and π-Electron Delocalization

The indolizine ring system is aromatic, containing a delocalized 10π-electron system. researchgate.net The degree of aromaticity can be quantified using various computational methods. One common approach is the Nucleus-Independent Chemical Shift (NICS) index. nih.gov NICS values are calculated at the center of the five- and six-membered rings of the indolizine core. Negative NICS values are indicative of aromatic character, with more negative values suggesting stronger aromaticity.

Another method is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. nih.gov The HOMA index compares the calculated bond lengths of the ring with those of an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

These calculations would reveal how the substituents—formyl, phenethyl, and carboxylate—influence the aromaticity of the individual rings within the indolizine core. The electron-withdrawing groups might be expected to slightly decrease the aromaticity of the rings to which they are attached due to their effect on π-electron delocalization. The π-electron delocalization itself can be visualized through the shapes of the molecular orbitals and the electron density distribution.

Advanced Research Avenues and Methodological Innovations in Functionalized Indolizine Chemistry

Development of More Sustainable and Green Synthetic Approaches

The synthesis of complex heterocyclic compounds like indolizines has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being integrated into synthetic methodologies to address these challenges. For "3-Formylphenethyl indolizine-7-carboxylate," future research could focus on developing more sustainable synthetic routes that minimize environmental impact.

Recent advancements in the green synthesis of indolizines have demonstrated the potential of biocatalysis. For instance, the use of enzymes like lipase (B570770) A and lipase B from Candida antarctica has been shown to catalyze the one-pot synthesis of indolizines in aqueous buffer solutions, offering a greener alternative to conventional organic solvents. nih.govnih.gov Furthermore, the application of ultrasound irradiation in conjunction with enzymatic catalysis can significantly reduce reaction times and improve yields. nih.gov

Another promising avenue is the use of sustainable, bio-based catalysts. Anhydrous citric acid, for example, has been successfully employed as a catalyst for the three-component synthesis of 1,4-naphthoquinone-based indolizines in a solvent-free, room temperature reaction. researchgate.net The development of transition-metal-free synthetic methods is also a key area of focus. A recently developed domino Michael/SN2/aromatization reaction of 2-pyridylacetates with bromonitroolefins provides a metal-free route to functionalized indolizines with high yields and a broad substrate scope. nih.govacs.org Such methodologies could be adapted for the synthesis of "this compound," reducing reliance on potentially toxic and expensive metal catalysts.

| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Potential Applicability to Target Compound |

| Biocatalysis | Candida antarctica lipases in aqueous buffer | Use of a green solvent, high selectivity, mild reaction conditions. nih.govnih.gov | Synthesis of the indolizine (B1195054) core. |

| Bio-based Catalysis | Anhydrous citric acid | Solvent-free, room temperature reaction, sustainable catalyst. researchgate.net | Potential for the final cyclization step. |

| Transition-Metal-Free Synthesis | Domino reactions | Avoidance of heavy metal contamination, operational simplicity. nih.govacs.org | Construction of the functionalized indolizine ring. |

Exploration of Enantioselective Synthesis for Chiral Analogs

The introduction of chirality into drug candidates can have profound effects on their pharmacological and toxicological profiles. While "this compound" itself is achiral, the phenethyl group offers a prime location for the introduction of stereocenters. The development of enantioselective synthetic methods to produce chiral analogs of this compound could lead to the discovery of novel therapeutic agents with improved properties.

Recent research has demonstrated the feasibility of constructing enantiomerically enriched indolizine derivatives. For instance, a chiral phosphoric acid-catalyzed [3+2] formal cycloaddition has been used to synthesize enantiomerically enriched 2,3-diarylbenzoindoles, which are structurally related to indolizines. researchgate.net Furthermore, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov

A rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been shown to produce 3-allylindolizines with high enantioselectivity. organic-chemistry.org This approach could potentially be adapted for the asymmetric introduction of a modified phenethyl group at the 3-position of the indolizine core. The exploration of such enantioselective strategies would be a significant step forward in the development of chiral indolizine-based compounds.

Innovative Methodologies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the rapid diversification of complex molecules at a late point in the synthetic sequence. This approach enables the exploration of structure-activity relationships (SAR) without the need to re-synthesize analogs from scratch. For "this compound," the indolizine core and the pendant aromatic rings offer multiple sites for LSF.

Recent studies have highlighted the utility of LSF in optimizing the biological activity of indolizine-containing compounds. For example, the late-stage functionalization of indolizine lactones identified as potential anticancer agents led to analogs with up to a twenty-fold increase in potency. nih.govrsc.org The nucleophilic C1 position of the indolizine core, which is often less reactive than the C3 position, has been successfully targeted for functionalization through reactions such as thiolation, trifluoroacetylation, and oxidative coupling. nih.gov

Transition-metal-catalyzed C-H activation is another powerful tool for the late-stage functionalization of heterocyclic compounds. While direct examples on "this compound" are not available, the broader field of C-H functionalization of nitrogen-containing heterocycles suggests that this approach could be used to introduce a variety of functional groups onto the indolizine or phenethyl moieties. rsc.org

| LSF Reaction Type | Reagents/Catalysts | Target Position | Potential Outcome |

| Thiolation | N-Thiosuccinimide | C1 of indolizine | Introduction of sulfur-containing functional groups. nih.gov |

| Trifluoroacetylation | Trifluoroacetic anhydride | C1 of indolizine | Incorporation of a trifluoromethyl group. nih.gov |

| Oxidative Coupling | Varies | C1 of indolizine | Dimerization or coupling with other molecules. nih.gov |

| C-H Arylation | Iridium(III) complexes | Aromatic rings | Introduction of aryl groups. researchgate.net |

Integration into Complex Molecular Architectures and Advanced Materials

The unique photophysical properties of the indolizine scaffold make it an attractive building block for the development of advanced materials. The delocalized 10π-electron system of indolizine can give rise to fluorescence and other interesting electronic properties. researchgate.net By integrating "this compound" into larger, more complex molecular architectures, it may be possible to create novel materials for applications in organic electronics and photonics.

Recent research has focused on the synthesis of π-expanded indolizine analogs and their incorporation into polycyclic aromatic compounds. acs.orgresearchgate.netrsc.org For instance, the fusion of indole (B1671886) and indolizine moieties within a single polycyclic framework has led to a new class of materials termed "indoloindolizines," which exhibit tunable optoelectronic properties and enhanced stability, making them suitable for use in organic field-effect transistors (OFETs). acs.orgchemrxiv.org The formyl and carboxylate groups on "this compound" could serve as synthetic handles for the construction of such extended π-systems.

Furthermore, the synthesis of quinone-indolizine hybrids has been achieved through a domino Michael addition-aldol condensation-aromatization sequence. acs.org These hybrid structures could have interesting electronic and biological properties. The exploration of such synthetic strategies could lead to the development of novel indolizine-based materials with tailored functionalities for a range of technological applications.

Q & A

Q. What synthetic methodologies are most effective for producing 3-formylphenethyl indolizine-7-carboxylate derivatives?

The compound can be synthesized via eco-friendly, one-pot microwave-assisted reactions using water as a solvent and base, which reduces reaction time to 30 minutes and minimizes by-products. Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethyl acetate is recommended for purification . Structural confirmation requires elemental analysis (C, H, N) and spectroscopic techniques (¹H-NMR, ¹³C-NMR, LC-MS) .

Q. How are indolizine derivatives characterized for structural integrity and purity?

Key characterization steps include:

- ¹³C-NMR for carbon environment analysis (e.g., carbonyl peaks at 170–175 ppm for carboxylate groups) .

- LC-MS (ESI) to confirm molecular ion peaks (e.g., m/z = 398 [M+H]⁺ for ethyl 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate) .

- Elemental analysis to validate stoichiometry (e.g., C: 57.43%, H: 3.81%, N: 10.58%) .

Q. What in vitro antibacterial assays are suitable for screening indolizine derivatives?

Use agar well diffusion against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Compounds showing ≥10 mm inhibition zones (mean ± SD of triplicates) are considered active. Statistical analysis via MS Excel is sufficient for preliminary data .

Q. How do substituents at the indolizine 3-position influence bioactivity?

Substitutions like 4-fluorobenzoyl or 4-methoxybenzoyl enhance antibacterial activity due to electron-withdrawing effects and improved membrane permeability. For example, compound 2e (4-methoxybenzoyl) showed broad-spectrum activity, while 2f (4-fluorobenzoyl) was selective for B. subtilis .

Q. What solvent systems optimize indolizine derivative stability during storage?

Ethyl acetate is ideal for recrystallization and short-term storage. For long-term stability, lyophilize compounds and store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylate group .

Advanced Research Questions

Q. How can reaction efficiency be improved for indolizine carboxylates with sterically hindered substituents?

Optimize microwave parameters (e.g., 150 W power, 80°C) and use phase-transfer catalysts like tetrabutylammonium bromide to enhance yields in water-based systems. Monitor reaction progress via TLC (ethyl acetate:hexane = 3:7) .

Q. What mechanisms explain the selective antibacterial activity of certain indolizine derivatives?

Molecular docking studies suggest that 4-fluorobenzoyl derivatives inhibit bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis. Competitive inhibition is supported by IC₅₀ values correlated with electron-deficient aromatic rings .

Q. How should researchers address contradictions in bioactivity data across structurally similar derivatives?

Perform structure-activity relationship (SAR) analysis focusing on:

- Electron-withdrawing groups : Fluorine at the benzoyl para-position increases activity against P. aeruginosa .

- Steric effects : Bulky substituents (e.g., methoxy) reduce activity against B. cereus due to hindered target binding . Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What analytical strategies resolve overlapping peaks in ¹H-NMR spectra of indolizine derivatives?

Use high-field NMR (≥500 MHz) and deuterated DMSO as a solvent to improve resolution. For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies coupling between aromatic protons and adjacent substituents .

Q. How can in silico modeling guide the design of novel indolizine-based antimicrobials?

Apply molecular dynamics simulations (e.g., GROMACS) to predict binding stability with bacterial targets. Pharmacophore models should prioritize:

- A carboxylate group for solubility.

- A planar indolizine core for intercalation into DNA gyrase .

Validate predictions with MIC assays against multidrug-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.